8-甲氧羰基辛酰基-2',3',4',6-四-O-乙酰-β-D-半乳吡喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 8-Methoxycarbonyloctanoyl derivatives involves the preparation of glycosides with potential activity against infections like Trypanosoma cruzi. The process includes treating Tri-O-acetyl-1,2-O-(1-methoxyethylidene) derivatives with alcohols in the presence of mercuric bromide to yield orthoesters, which rearrange into the desired glycosides (Tsui & Gorin, 1986).

Molecular Structure Analysis

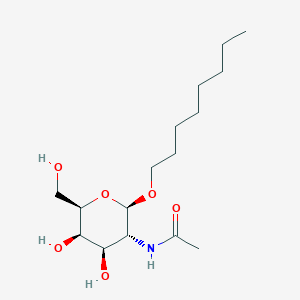

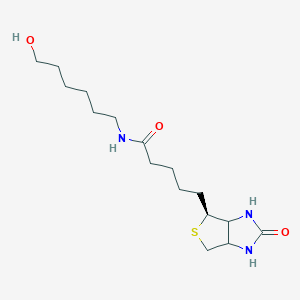

The molecular structure of such compounds is typically characterized by their complex glycosidic linkages and protective groups, essential for further chemical reactions. The 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose derivatives serve as key intermediates, facilitating the synthesis of various glycosides with extensive applications in bioorganic chemistry (Ohlsson & Magnusson, 2000).

Chemical Reactions and Properties

These compounds are involved in numerous chemical reactions, including glycosylation processes that are pivotal for the synthesis of complex glycosides. The efficiency and selectivity of these reactions, such as the formation of galabiosides, underscore the compound's versatility in synthetic chemistry (Ohlsson & Magnusson, 2000).

Physical Properties Analysis

While specific studies detailing the physical properties of 8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside are limited, related glycosides exhibit crystalline forms, which aids in purification and structural analysis processes. Such characteristics are crucial for understanding the compound's behavior and stability under various conditions.

Chemical Properties Analysis

The chemical properties of 8-Methoxycarbonyloctanoyl derivatives are defined by their reactivity, especially in glycosylation reactions. These properties facilitate the synthesis of neoglycoconjugates, highlighting the compound's significance in the study of carbohydrate-lectin interactions and the preparation of liposomes (Becker, Furneaux, Reck, & Zubkov, 1999).

科学研究应用

阿拉伯胶的生物学效应

阿拉伯胶 (GA) 含有 β-D-半乳吡喃糖基单元,类似于所请求化合物的半乳吡喃糖苷部分。GA 表现出各种生物学效应,例如抗氧化特性和保护大鼠肝、肾和心脏毒性的潜力。尽管研究结果好坏参半,但 GA 在脂质代谢中的作用及其抗菌和促吸收特性表明其在医学和饮食应用中的用途 (Ali、Ziada 和 Blunden,2009).

川芎嗪的药理特性

川芎嗪展示了广泛的药理作用,包括神经保护、成骨和抗癌活性。尽管在结构上与所请求的化合物不同,但对川芎嗪生物活性的研究强调了天然化合物在治疗应用中的潜力 (Zhang 等人,2015).

瓜尔胶应用

与半乳吡喃糖苷成分一样,瓜尔胶是一种多糖,由于其增稠、乳化和胶凝特性,在工业和制药领域具有重要的应用。这突出了结构复杂的碳水化合物在不同应用中的潜力 (Thombare 等人,2016).

决明子的保肝作用

决明子,一种含有半乳吡喃糖基单元的黄酮醇苷,具有保肝、抗炎和抗氧化活性。这表明具有半乳吡喃糖基单元的化合物在肝病管理中具有重要的治疗潜力 (Jang,2022).

果胶在生物医学中的应用

果胶由半乳糖醛酸残基和半乳糖等中性糖组成,由于其无毒、生物相容和可生物降解的特性,在生物医学领域具有广泛的应用。果胶在制药和生物医学领域的应用多样性凸显了复杂多糖在科学研究中的潜在用途 (Noreen 等人,2017).

属性

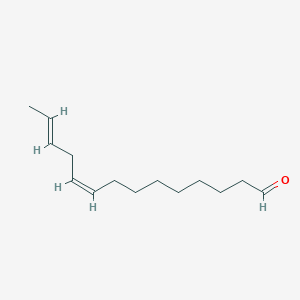

IUPAC Name |

methyl 8-[(2R,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O12/c1-14(24)31-13-18-20(32-15(2)25)21(33-16(3)26)22(34-17(4)27)23(35-18)30-12-10-8-6-7-9-11-19(28)29-5/h18,20-23H,6-13H2,1-5H3/t18?,20-,21?,22?,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUXWCCGBYMVBI-ZXVYMRSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1[C@@H](C(C([C@@H](O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

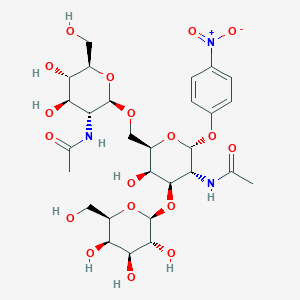

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)